molecular formula C15H13Cl2N B11542442 N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline

N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline

Cat. No.: B11542442
M. Wt: 278.2 g/mol
InChI Key: JFFQVZAHBBPZSX-UHFFFAOYSA-N
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Description

N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a dichlorophenyl group and a dimethylaniline moiety, making it a unique and interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3,4-dimethylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade solvents and reagents. The use of continuous flow reactors could also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as enzymes and DNA. These interactions can lead to the inhibition of enzyme activity or the disruption of DNA function, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethylaniline is unique due to the presence of both dichlorophenyl and dimethylaniline groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H13Cl2N

Molecular Weight

278.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-(3,4-dimethylphenyl)methanimine

InChI

InChI=1S/C15H13Cl2N/c1-10-3-6-14(7-11(10)2)18-9-12-4-5-13(16)8-15(12)17/h3-9H,1-2H3

InChI Key

JFFQVZAHBBPZSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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